

Application Notes: Large-Scale Synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate

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Compound of Interest

Compound Name: Ethyl 4-hydroxycyclohexanecarboxylate

Cat. No.: B153649

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the large-scale synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate (CAS No. 444578-35-2), a valuable building block in medicinal chemistry and drug development.^{[1][2][3]} The presence of the gem-dichloro functional group on the cyclohexyl ring offers a unique chemical handle for further transformations, making it an attractive scaffold for developing novel therapeutic agents.^{[2][4]}

The synthesis is approached through two plausible and chemically sound routes starting from commercially available precursors.^[2] While specific, validated large-scale protocols are not extensively documented in public literature, the following methodologies are based on established chemical principles for this transformation.^{[5][6]}

Data Presentation

Quantitative data for the target compound, starting materials, and reagents are summarized below for clarity and ease of reference.

Table 1: Physicochemical Properties of Ethyl 4,4-dichlorocyclohexanecarboxylate

Property	Value	Source
IUPAC Name	ethyl 4,4-dichlorocyclohexane-1-carboxylate	[1] [3] [7]
Molecular Formula	C ₉ H ₁₄ Cl ₂ O ₂	[1] [3]
Molecular Weight	225.11 g/mol	[1] [3]
CAS Number	444578-35-2	[1] [3]
Canonical SMILES	CCOC(=O)C1CCC(CC1)(Cl)Cl	[1] [3]
XLogP3	2.8	[5]

| Appearance | Predicted: Colorless to yellowish liquid/solid |[\[8\]](#) |

Table 2: Starting Materials and Reagents for Synthesis

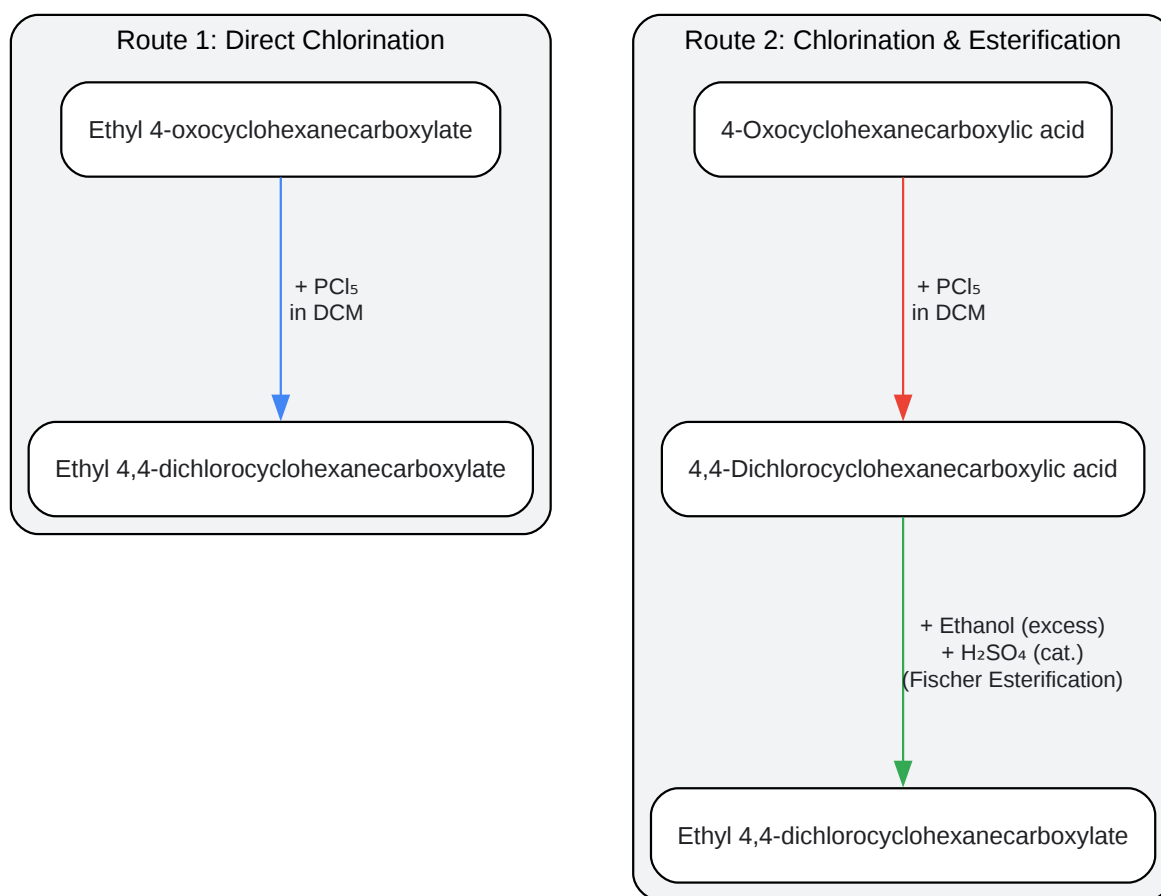
Compound	Molecular Formula	Molecular Weight (g/mol)	Typical Supplier	Notes
Ethyl 4-oxocyclohexanecarboxylate	C ₉ H ₁₄ O ₃	170.21	Sigma-Aldrich	Commercially available starting material for Route 1.[2]
4-Oxocyclohexanecarboxylic acid	C ₇ H ₁₀ O ₃	142.15	Sigma-Aldrich	Commercially available starting material for Route 2.[2]
Phosphorus pentachloride (PCl ₅)	PCl ₅	208.24	Sigma-Aldrich	Highly reactive, moisture-sensitive chlorinating agent.[2]
Thionyl chloride (SOCl ₂)	SOCl ₂	118.97	Sigma-Aldrich	Alternative chlorinating agent.[2]
Ethanol (Absolute)	C ₂ H ₅ OH	46.07	Standard Lab Grade	Used in excess for esterification in Route 2.[2]
Sulfuric acid (H ₂ SO ₄)	H ₂ SO ₄	98.08	Standard Lab Grade	Catalyst for Fischer esterification.[2]
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Standard Lab Grade	Inert solvent for chlorination.

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Standard Lab Grade | Used for neutralization during work-up.[4] |

Experimental Protocols & Methodologies

Two primary synthetic strategies for the large-scale preparation of Ethyl 4,4-dichlorocyclohexanecarboxylate are detailed below.

Diagram of Synthetic Pathways



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Caption: Proposed synthetic routes for Ethyl 4,4-dichlorocyclohexanecarboxylate.

Route 1: Direct Chlorination of Ethyl 4-oxocyclohexanecarboxylate

This route is the more direct and atom-economical approach.^[2] It involves the conversion of the ketone group in the starting ester directly into a gem-dichloro group using a strong chlorinating agent.^[6]

Methodology:

- **Reaction Setup:** In a suitable glass-lined reactor equipped with a mechanical stirrer, temperature probe, dropping funnel, and nitrogen inlet, charge Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and an anhydrous, inert solvent such as dichloromethane (DCM).
- **Reagent Addition:** Cool the solution to 0°C using an ice bath. Add phosphorus pentachloride (PCl₅) (1.1 - 1.2 eq) portion-wise over 60-90 minutes.^{[2][4]} CAUTION: This addition is exothermic and releases HCl gas; ensure the reactor is well-ventilated and connected to a scrubber. Maintain the internal temperature below 10°C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours, or until reaction completion is confirmed by TLC or GC analysis.^{[2][6]}
- **Work-up:** Cool the reaction mixture back to 0-5°C and slowly quench by adding it to a stirred mixture of ice and water.
- **Extraction & Neutralization:** Separate the organic layer. Wash the organic phase sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by water and then brine.^[4]
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by large-scale flash column chromatography on silica gel or by vacuum distillation to yield pure Ethyl 4,4-dichlorocyclohexanecarboxylate.^[4]

Route 2: Chlorination followed by Fischer Esterification

This two-step route provides an alternative pathway, first creating the dichlorinated acid intermediate, which is then esterified.^[2]

Step 2a: Synthesis of 4,4-Dichlorocyclohexanecarboxylic acid

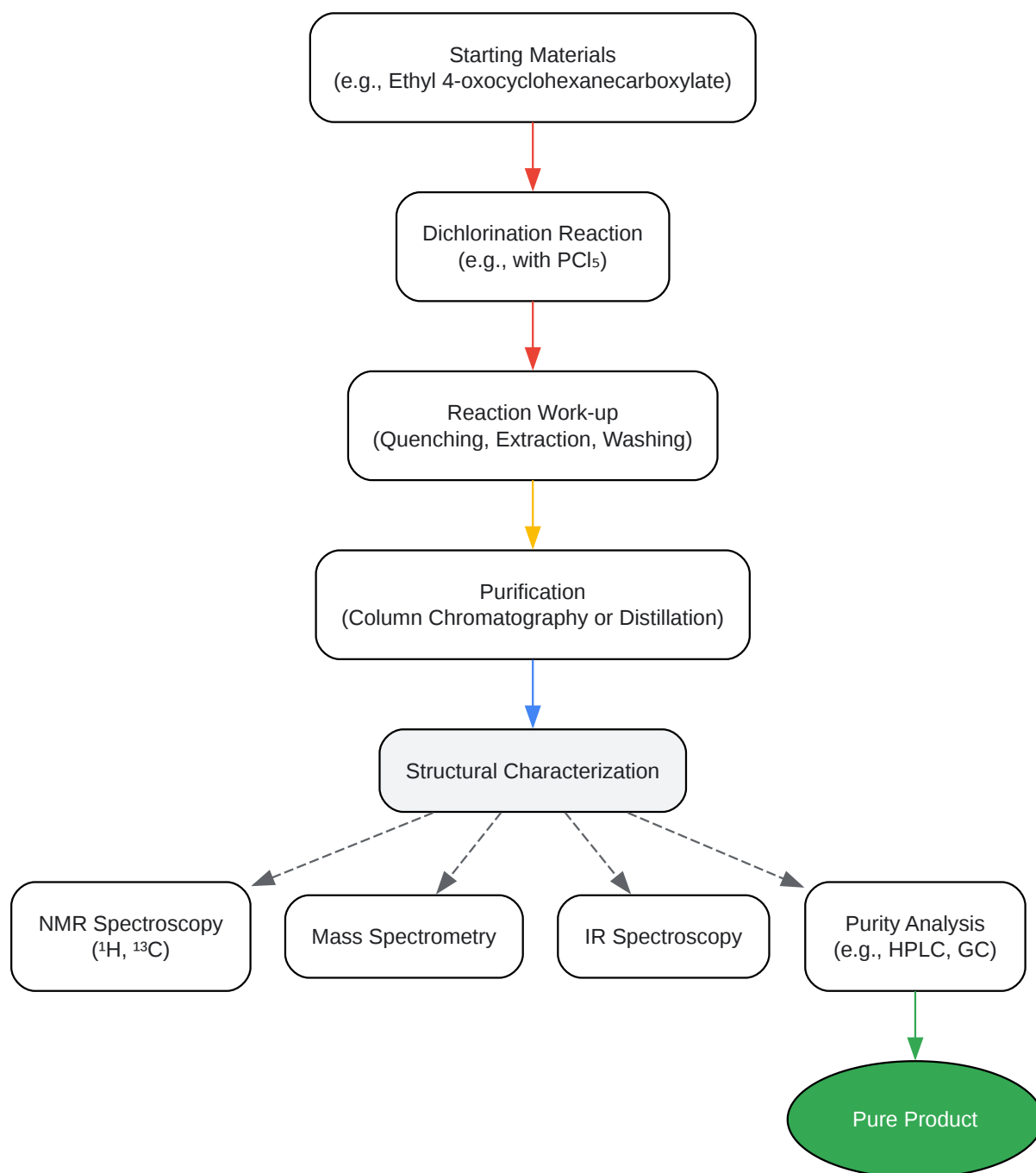
- **Reaction Setup:** Charge 4-Oxocyclohexanecarboxylic acid (1.0 eq) and an inert solvent (e.g., DCM) into a reactor as described in Route 1.
- **Reagent Addition:** Cool the slurry to 0°C and add PCl₅ (1.1 - 1.2 eq) portion-wise, maintaining the temperature below 10°C.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete.
- **Work-up and Isolation:** Quench the reaction mixture with ice-water. The product, 4,4-dichlorocyclohexanecarboxylic acid, may precipitate and can be collected by filtration.^[2] If it remains in solution, extract with an organic solvent like ethyl acetate. The crude acid can be purified by recrystallization or used directly in the next step.^[2]

Step 2b: Fischer Esterification

- **Reaction Setup:** Combine the crude 4,4-dichlorocyclohexanecarboxylic acid (1.0 eq) with a large excess of absolute ethanol (10-20 equivalents), which also serves as the solvent.^[2]
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).^[2]
- **Reaction:** Heat the mixture to reflux (approx. 78°C) for 4-8 hours. The reaction can be monitored by TLC. To drive the equilibrium, a Dean-Stark apparatus can be used to remove the water formed during the reaction.^[2]
- **Work-up and Purification:** Cool the reaction mixture and carefully neutralize the acid catalyst with a saturated sodium bicarbonate solution.^[2] Extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and purify by vacuum distillation as described in Route 1.^[2]

General Workflow & Characterization

The synthesis and characterization of a compound like Ethyl 4,4-dichlorocyclohexanecarboxylate follows a logical progression from starting materials to a fully characterized final product.



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